molecular formula C8H7ClF3N B1431320 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride CAS No. 1259929-68-4

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

Cat. No. B1431320
M. Wt: 209.59 g/mol
InChI Key: KANBRSHCESCDJC-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

While specific molecular structure analysis for “2-(Trifluoromethyl)-6-vinylpyridine hydrochloride” is not available, similar compounds such as 2-(trifluoromethyl)pyridine have been investigated . These studies often use techniques like pulsed jet Fourier transform microwave spectroscopy complemented with quantum chemical calculations .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Activation and Reduction Studies

The study by Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex, highlighting the influence of E on the behavior of RCHE-py substrates. This research demonstrates the compound's reactivity and potential in facilitating complex chemical transformations, including hydrogenation processes and the synthesis of ethylpyridine from vinylpyridine derivatives (Barrio, Esteruelas, & Oñate, 2004).

Polymer Chemistry and Material Science

The preparation of primary alkyl triflates and their utility in synthesizing ethidium derivatives, as researched by Ross, Pitié, and Meunier (2000), shows the role of poly(4-vinylpyridine) in facilitating the isolation of alkyl triflates. This application is crucial for the development of novel compounds with potential biological activities (Ross, Pitié, & Meunier, 2000).

Catalysis and Synthesis

Research by Channapur et al. (2017) on the efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles from trifluoroacetyl vinylogous enamine demonstrates the compound's significance in agro and pharmaceutical chemistry, highlighting its role in synthesizing biologically active heterocycles (Channapur et al., 2017).

Electrocatalytic Applications

The study on electrocatalytic fluoroalkylation of olefins, specifically the perfluoroalkylation of 2-vinylpyridine, by Khrizanforov et al. (2012) illustrates the use of low-valent nickel complexes in the electrosynthesis of fluorine-containing molecules. This research underlines the compound's utility in developing materials and chemicals with enhanced properties (Khrizanforov et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(trifluoromethyl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANBRSHCESCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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